

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 2chloropropionate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of **Methyl 2-chloropropionate**. By presenting data alongside its structural isomer, Methyl 3-chloropropionate, and its non-chlorinated analog, Methyl propionate, this document aims to facilitate unambiguous structural elucidation. Detailed experimental protocols and a visual workflow are included to support researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **Methyl 2-chloropropionate** and its comparators. This quantitative data is essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Methyl 2- chloropropionate	4.40	Quartet	6.9	-CH(Cl)-
3.78	Singlet	-	-ОСН₃	_
1.75	Doublet	6.9	-СН₃	
Methyl 3- chloropropionate	3.72	Singlet	-	-OCH₃
3.70	Triplet	6.3	-CH₂Cl	_
2.85	Triplet	6.3	-CH ₂ -	_
Methyl propionate	3.66	Singlet	-	-OCH₃
2.32	Quartet	7.5	-CH ₂ -	_
1.14	Triplet	7.5	-СН₃	_

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)



Compound	Chemical Shift (δ) ppm	Assignment
Methyl 2-chloropropionate	169.5	C=O
53.0	-OCH₃	
52.5	-CH(CI)-	_
21.5	-CH₃	_
Methyl 3-chloropropionate	170.8	C=O
52.1	-OCH₃	
39.8	-CH ₂ Cl	_
34.7	-CH ₂ -	_
Methyl propionate	174.4	C=O
51.4	-OCH₃	
27.6	-CH ₂ -	_
9.1	-CH₃	_

Table 3: Infrared (IR) Spectroscopy Data (ATR)

Compound	Wavenumber (cm⁻¹)	Assignment
Methyl 2-chloropropionate	~1745	C=O stretch
~1200	C-O stretch	
~700	C-Cl stretch	
Methyl 3-chloropropionate	~1740	C=O stretch
~1175	C-O stretch	
~670	C-Cl stretch	_
Methyl propionate	~1741	C=O stretch
~1180	C-O stretch	



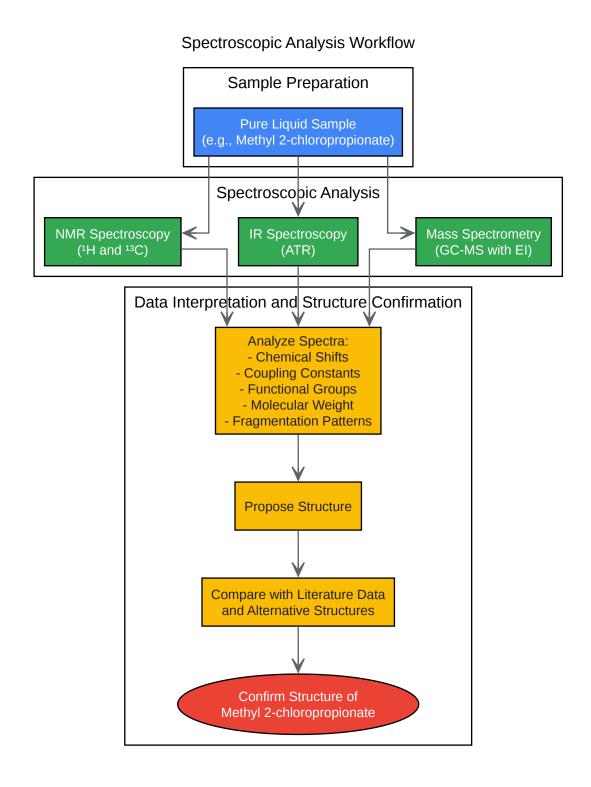
Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment lons (m/z)
Methyl 2-chloropropionate	122/124 (M+, CI isotope pattern)	87, 63, 59
Methyl 3-chloropropionate	122/124 (M+, CI isotope pattern)	107, 91, 59
Methyl propionate	88 (M+)	59, 57, 29

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an unknown compound, such as **Methyl 2-chloropropionate**.





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Caption: Workflow for Spectroscopic Structure Confirmation.

Experimental Protocols



Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ¹H NMR, 5-25 mg of the liquid sample is typically used, while 50-100 mg is recommended for ¹³C NMR.[¹] The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).[¹]
 - A small amount of an internal standard, commonly tetramethylsilane (TMS), is added for chemical shift calibration (referenced to 0 ppm).[1]
 - The resulting solution is filtered through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2][3]
- ¹H NMR Spectroscopy:
 - Instrument: A standard NMR spectrometer (e.g., 400 MHz).
 - Solvent: CDCl₃.
 - Temperature: 298 K.
 - Pulse Program: A standard single-pulse sequence is used.
 - Number of Scans: Typically 16 scans are sufficient for a clear spectrum.
 - Relaxation Delay: A relaxation delay of 1.0 second is commonly employed.
 - Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
- ¹³C NMR Spectroscopy:
 - Instrument: An NMR spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz proton instrument).
 - Solvent: CDCl₃.



- Temperature: 298 K.
- Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
- Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024) is required to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 2.0 seconds is typically used.
- Spectral Width: A spectral width of -10 to 220 ppm covers the typical range for carbon chemical shifts.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.[4]
- Instrument: An FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.
- Sample Preparation: A single drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring full coverage.[5][6]
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
 - The sample is applied to the crystal, and the sample spectrum is then recorded.
 - The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
 - The data is collected over a spectral range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

• Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal for volatile, thermally stable compounds like methyl esters.[8]



- Instrument: A standard GC-MS system.
- Sample Preparation: The liquid sample is diluted in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to an appropriate concentration (e.g., 1 mg/mL).

GC Conditions:

- Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 μm column with a
 5% phenyl methylpolysiloxane stationary phase, is commonly used.
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
- Injector Temperature: The injector temperature is typically set to 250 °C to ensure rapid volatilization of the sample.
- Oven Program: A temperature gradient is used to separate the components of the sample.
 A typical program might start at 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 250 °C, which is held for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) is performed at a standard energy of 70 eV.[9][10]
- Mass Range: A mass-to-charge ratio (m/z) range of 35-300 is scanned to detect the molecular ion and relevant fragment ions.
- Source Temperature: The ion source temperature is maintained at approximately 230 °C.
- Quadrupole Temperature: The quadrupole mass analyzer is typically held at 150 °C.

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